molecular formula C4H6N4O B2678269 (3S)-4-Azido-3-hydroxybutanenitrile CAS No. 180685-02-3

(3S)-4-Azido-3-hydroxybutanenitrile

Cat. No.: B2678269
CAS No.: 180685-02-3
M. Wt: 126.119
InChI Key: HBRGVTLYZNPAFJ-BYPYZUCNSA-N
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Description

(3S)-4-Azido-3-hydroxybutanenitrile is an organic compound with the molecular formula C4H6N4O It is characterized by the presence of an azido group (-N3), a hydroxyl group (-OH), and a nitrile group (-CN) attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-Azido-3-hydroxybutanenitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as (3S)-3-hydroxybutanenitrile.

    Azidation: The hydroxyl group is converted to an azido group using reagents like sodium azide (NaN3) in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature conditions.

    Purification: The product is purified using techniques like column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the azidation process.

Chemical Reactions Analysis

Types of Reactions

(3S)-4-Azido-3-hydroxybutanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogenation conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Formation of 4-oxo-3-hydroxybutanenitrile.

    Reduction: Formation of (3S)-4-amino-3-hydroxybutanenitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-4-Azido-3-hydroxybutanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (3S)-4-Azido-3-hydroxybutanenitrile involves its ability to undergo chemical transformations that can modify biological molecules. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and molecular labeling. The hydroxyl and nitrile groups also contribute to its reactivity and potential interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Hydroxybutanenitrile: Lacks the azido group, making it less reactive in click chemistry applications.

    4-Azido-2-butanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.

    (3S)-4-Azido-3-hydroxybutanoic acid:

Uniqueness

(3S)-4-Azido-3-hydroxybutanenitrile is unique due to the combination of the azido, hydroxyl, and nitrile groups in a single molecule. This combination provides a versatile platform for various chemical reactions and applications, particularly in the fields of organic synthesis and bioconjugation.

Properties

IUPAC Name

(3S)-4-azido-3-hydroxybutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-2-1-4(9)3-7-8-6/h4,9H,1,3H2/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRGVTLYZNPAFJ-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(CN=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C#N)[C@@H](CN=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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